molecular formula C13H10N2O4 B1463394 2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid CAS No. 1209535-34-1

2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid

Cat. No. B1463394
CAS RN: 1209535-34-1
M. Wt: 258.23 g/mol
InChI Key: LRILFFUFPPIPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid” is a chemical compound with the molecular formula C13H10N2O4 . It has a molecular weight of 258.23 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid” consists of a pyrazino and an indole ring, both of which are nitrogen-containing heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid” are not fully detailed in the available resources. The compound has a molecular weight of 258.23 and a molecular formula of C13H10N2O4 .

Scientific Research Applications

Metabolite Analysis

The compound 2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid has been studied in the context of metabolite analysis, particularly in urine. Research identified cis- and trans-4-hydroxycyclohexylacetic acid in the urine of a child and her mother, in addition to a sulfur amino acid, suggesting a postulated defect of 4-hydroxyphenylpyruvate dioxygenase. This study indicates that such compounds can be significant metabolites derived from specific enzymatic pathways or defects in metabolism (Niederwieser et al., 1978).

Psychopharmacology

Another area of research is in psychopharmacology, where a compound structurally similar to 2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid, specifically Serazepine (CGS-15040A), demonstrated significant anxiolytic effects in clinical trials for generalized anxiety disorder. This highlights the potential therapeutic applications of such compounds in treating psychiatric disorders (Katz et al., 1993).

Toxicology

In toxicology, similar compounds have been the subject of studies related to overdose and toxicity, providing insights into the clinical management of such cases and the biochemical pathways affected by these compounds (Osterloh et al., 1983).

Biomonitoring

Biomonitoring research has also examined compounds structurally related to 2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid. Studies have focused on the analysis of urinary 2-(2-alkoxyethoxy)acetic acids to monitor exposure to hazardous substances, emphasizing the importance of such compounds in environmental health and safety (Laitinen & Pulkkinen, 2005).

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the derivative.

Mode of Action

The mode of action of indole derivatives can also vary greatly. Some derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions with their targets that lead to these effects are often complex and can involve a variety of biochemical mechanisms.

Biochemical Pathways

Indole derivatives can affect a wide range of biochemical pathways. For example, some derivatives have been found to inhibit the replication of viruses, reduce inflammation, kill cancer cells, inhibit HIV, neutralize free radicals, kill microbes, inhibit the growth of tuberculosis bacteria, lower blood sugar levels, kill malaria parasites, inhibit cholinesterases, and more .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and modes of action. Some derivatives may inhibit the growth of certain cells, others may neutralize harmful molecules, and others may block specific biochemical reactions .

properties

IUPAC Name

2-(1,3-dioxo-4H-pyrazino[1,2-a]indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-11-6-14-9-4-2-1-3-8(9)5-10(14)13(19)15(11)7-12(17)18/h1-5H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRILFFUFPPIPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C2=CC3=CC=CC=C3N21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
Reactant of Route 5
2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
Reactant of Route 6
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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid

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